molecular formula C12H16O3 B8602845 Methyl 4-{[(2S)-butan-2-yl]oxy}benzoate CAS No. 635702-39-5

Methyl 4-{[(2S)-butan-2-yl]oxy}benzoate

Cat. No.: B8602845
CAS No.: 635702-39-5
M. Wt: 208.25 g/mol
InChI Key: HSFOKEFAEWVYQS-VIFPVBQESA-N
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Description

Methyl 4-{[(2S)-butan-2-yl]oxy}benzoate is a chiral ester derivative of benzoic acid, characterized by a (2S)-butan-2-yl ether substituent at the para position of the benzene ring. Its synthesis typically involves nucleophilic substitution reactions between methyl 4-hydroxybenzoate and (2S)-butan-2-yl derivatives under controlled conditions. The stereochemical integrity of the (2S)-configured ether group influences its physicochemical properties and biological interactions, making it a subject of comparative studies with analogous compounds .

Properties

CAS No.

635702-39-5

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 4-[(2S)-butan-2-yl]oxybenzoate

InChI

InChI=1S/C12H16O3/c1-4-9(2)15-11-7-5-10(6-8-11)12(13)14-3/h5-9H,4H2,1-3H3/t9-/m0/s1

InChI Key

HSFOKEFAEWVYQS-VIFPVBQESA-N

Isomeric SMILES

CC[C@H](C)OC1=CC=C(C=C1)C(=O)OC

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize the properties of Methyl 4-{[(2S)-butan-2-yl]oxy}benzoate, a comparison is drawn with structurally related benzoate esters and their derivatives. Key compounds for comparison include:

Compound Substituent Chirality Key Applications Reference
Methyl 4-(2-(2,2,2-trifluoroacetamido)ethyl)benzoate (8a) Trifluoroacetamidoethyl None Anticancer/antiviral intermediates
Methyl (R,S)-4-(1-(2,2,2-trifluoroacetamido)propan-2-yl)benzoate (8b, 8c) Trifluoroacetamidopropyl (racemic) Racemic Enzyme inhibition studies
Methyl (R,S)-4-(3-methyl-1-(2,2,2-TFA)butan-2-yl)benzoate (8f, 8g) Branched trifluoroacetamidobutyl Racemic Selectivity in receptor binding
(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate Complex bicyclic ester Multiple Biochemical research (stereochemical probes)

Key Observations

Substituent Effects :

  • The trifluoroacetamido group in compounds like 8a–8g enhances polarity and hydrogen-bonding capacity compared to the simple alkoxy group in this compound. This difference impacts solubility (e.g., 8a is more hydrophilic) and metabolic stability .
  • The (2S)-butan-2-yl group confers moderate lipophilicity, favoring membrane permeability in drug delivery applications.

Chirality and Bioactivity :

  • Racemic mixtures (e.g., 8b–8g) exhibit reduced stereochemical specificity in biological assays, whereas the enantiopure (2S)-configuration in the target compound may enhance target selectivity, as seen in analogous kinase inhibitors .
  • The multi-chiral-center compound in demonstrates the importance of stereochemistry in modulating enzyme interactions, suggesting similar trends for the (2S)-configured derivative.

Synthetic Accessibility :

  • This compound requires chiral resolution or asymmetric synthesis, increasing complexity compared to racemic analogs like 8b–8g.
  • Trifluoroacetamido derivatives (8a–8g) involve additional protection/deprotection steps, reducing overall yield compared to the target compound .

Physicochemical and Spectroscopic Data

Property This compound Compound 8a Compound 8f Compound in
Molecular Weight (g/mol) ~208 (estimated) 275.2 303.3 370.4
Melting Point Not reported 85–87°C 72–74°C 120–122°C
1H NMR (δ, ppm) Aromatic (~6.8–8.0), OCH3 (~3.9), chiral CH Trifluoroacetamido (~9.2) Branched alkyl (~1.2–1.5) Complex splitting (≥5.0)
MS (ESI) [M+Na]+ = 231 [M+H]+ = 276 [M+H]+ = 304 [M+H]+ = 371

Analysis

  • The lower molecular weight of this compound correlates with higher volatility and ease of purification via distillation.
  • NMR shifts for the trifluoroacetamido group (δ ~9.2 in 8a) contrast with the absence of such signals in the target compound, simplifying spectral interpretation.

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